1-(4-Tert-butylphenyl)-2-methylpropan-1-amine

Description

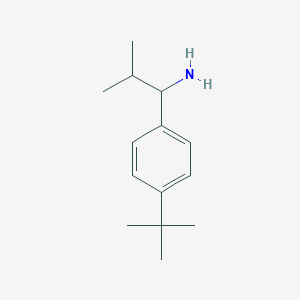

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety

Properties

CAS No. |

863668-05-7 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

1-(4-tert-butylphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C14H23N/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10,13H,15H2,1-5H3 |

InChI Key |

XESRPNFEVXAAIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylphenol with isobutene in the presence of an acid catalyst . This reaction produces 4-tert-butylphenyl isobutyl ether, which can then be converted to the desired amine through a series of steps, including reduction and amination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted reactions has also been explored to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine: This compound shares a similar structural framework but includes a piperidine ring.

Terfenadine: An antihistamine drug with a related core structure, used for treating allergic conditions.

Uniqueness: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Biological Activity

1-(4-Tert-butylphenyl)-2-methylpropan-1-amine, also known as a derivative of amine compounds, has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which influences its biological activity and interactions with biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C14H23N

- Molecular Weight : 205.34 g/mol

- Structure : The compound features a tert-butyl group attached to a phenyl ring, which is further connected to a branched alkyl chain (2-methylpropan-1-amine). This configuration contributes to its steric and electronic properties, impacting its biological interactions.

The biological activity of this compound primarily involves its role as a ligand for various receptors and enzymes. The compound's ability to bind to specific molecular targets allows it to modulate their activity, leading to various biochemical responses. The exact pathways and molecular interactions can vary based on the context of use.

Potential Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

- Enzyme Modulation : It could act as an inhibitor or activator of certain enzymes involved in metabolic processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity : Certain analogs have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Therapeutic Potential : Investigated for its role as a precursor in synthesizing pharmaceutical compounds, suggesting implications in drug development.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound. Results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.